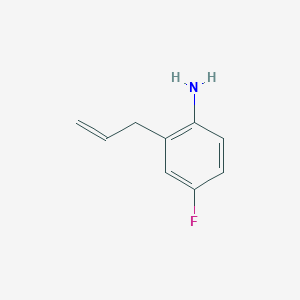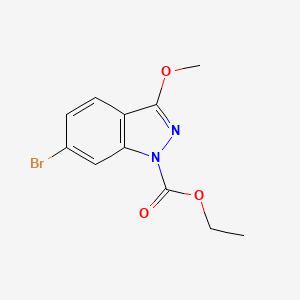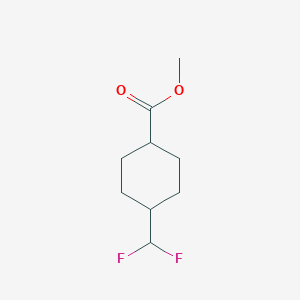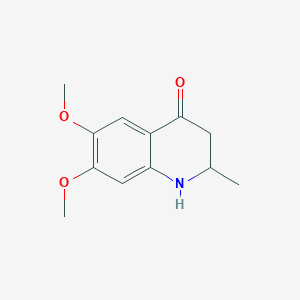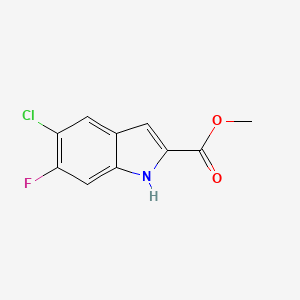
Dichlorobis(tricyclohexylphosphine)palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(tricyclohexylphosphine)palladium(II) is a coordination complex widely used as a catalyst precursor in various carbon-carbon and carbon-heteroatom bond-forming reactions . This compound is characterized by its yellow solid appearance and is moderately soluble in solvents like dichloromethane and chloroform .
準備方法
Synthetic Routes and Reaction Conditions
Dichlorobis(tricyclohexylphosphine)palladium(II) is typically synthesized by reacting tricyclohexylphosphine with palladium(II) chloride in a solvent such as acetone. The reaction mixture is refluxed for several hours, and the resulting solid is filtered off to obtain the desired product . The product is best stored under an inert atmosphere to prevent oxidation of the tricyclohexylphosphine ligand .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of inert atmospheres and controlled reaction conditions are crucial to maintain the integrity of the product.
化学反応の分析
Types of Reactions
Dichlorobis(tricyclohexylphosphine)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in:
Cross-coupling reactions: Including Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
Carbonylation reactions: Particularly in the homogeneous carbonylation of chloroarenes under mild conditions.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkynes, and organometallic reagents such as boronic acids and stannanes. Typical conditions involve the use of bases like potassium carbonate or cesium carbonate, and solvents such as toluene or dimethylformamide .
Major Products
The major products formed from these reactions are often complex organic molecules, including biaryl compounds, styrenes, and substituted alkenes, which are valuable in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
Dichlorobis(tricyclohexylphosphine)palladium(II) is extensively used in scientific research due to its versatility as a catalyst. Its applications include:
作用機序
The mechanism by which Dichlorobis(tricyclohexylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and cleavage of bonds. The tricyclohexylphosphine ligands stabilize the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps essential for catalytic cycles .
類似化合物との比較
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(tri-tert-butylphosphine)palladium(0)
Uniqueness
Dichlorobis(tricyclohexylphosphine)palladium(II) is unique due to its bulky tricyclohexylphosphine ligands, which provide steric protection to the palladium center, enhancing its stability and selectivity in catalytic reactions. This makes it particularly effective in reactions where other palladium catalysts may suffer from deactivation or lower selectivity .
特性
分子式 |
C36H68Cl2P2Pd+2 |
|---|---|
分子量 |
740.2 g/mol |
IUPAC名 |
dichloropalladium;tricyclohexylphosphanium |
InChI |
InChI=1S/2C18H33P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2 |
InChIキー |
VUYVXCJTTQJVKJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


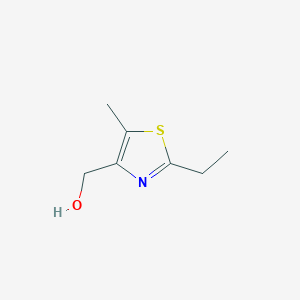
![3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-5-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B8778595.png)
![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B8778601.png)
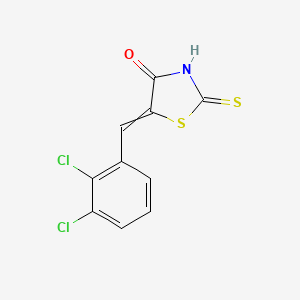
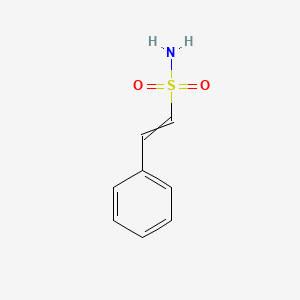
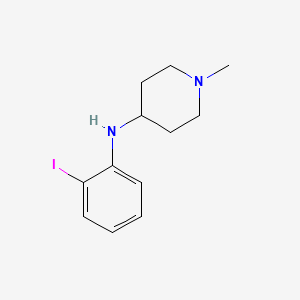
![1-[(2,5-Dichlorophenyl)methyl]piperazine](/img/structure/B8778647.png)
